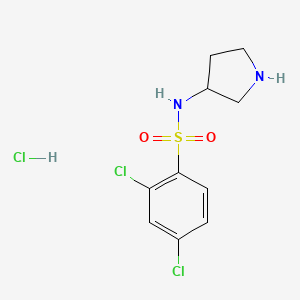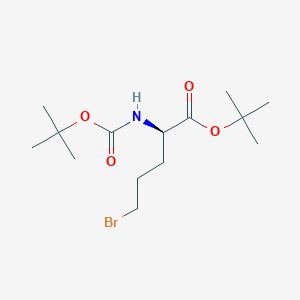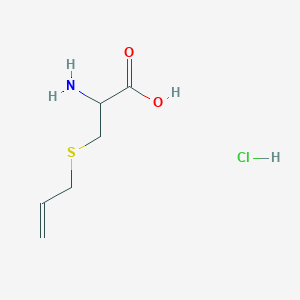
Germaniumtetrabromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
It is a colorless solid that melts near room temperature and has a molar mass of 392.246 g/mol . This compound is notable for its unique properties and applications in various scientific fields.
Preparation Methods
Germaniumtetrabromide can be synthesized through several methods:
Direct Reaction with Bromine: One common method involves treating solid germanium with bromine gas[ \text{Ge} + 2\text{Br}_2 \rightarrow \text{GeBr}_4 ]
Reaction with Germanium-Copper Mixture: Another method involves treating a germanium-copper mixture with bromine.
Industrial production methods typically involve these reactions under controlled conditions to ensure high purity and yield.
Chemical Reactions Analysis
Germaniumtetrabromide undergoes various chemical reactions, including:
Hydrolysis: Reacts violently with water to form germanium dioxide and hydrobromic acid. [ \text{GeBr}_4 + 2\text{H}_2\text{O} \rightarrow \text{GeO}_2 + 4\text{HBr} ]
Reduction: Can be reduced to germanium by using reducing agents like hydrogen. [ \text{GeBr}_4 + 2\text{H}_2 \rightarrow \text{Ge} + 4\text{HBr} ]
Substitution: Undergoes substitution reactions with various nucleophiles, leading to the formation of different germanium compounds.
Scientific Research Applications
Germaniumtetrabromide has several applications in scientific research:
Electronics: Used in the preparation of germanium-based semiconductors and electronic devices.
Solar Cells: Enhances the photovoltaic properties of bulk heterojunction solar cells when added to zinc tetraphenyl porphyrin and fullerene.
Chemical Synthesis: Serves as a precursor for the synthesis of other germanium compounds and materials.
Mechanism of Action
The mechanism by which germaniumtetrabromide exerts its effects is primarily through its ability to form strong bonds with other elements and compounds. This property is utilized in various chemical reactions and industrial processes. The molecular targets and pathways involved include the formation of germanium-oxygen and germanium-carbon bonds, which are crucial in semiconductor and photovoltaic applications .
Comparison with Similar Compounds
Germaniumtetrabromide can be compared with other germanium halides such as:
- Germaniumtetrachloride (GeCl₄)
- Germaniumtetrafluoride (GeF₄)
- Germaniumtetraiodide (GeI₄)
While all these compounds share similar structural properties, this compound is unique due to its specific reactivity and applications in enhancing photovoltaic properties .
Properties
Molecular Formula |
Br4Ge |
|---|---|
Molecular Weight |
392.25 g/mol |
IUPAC Name |
germanium(4+);tetrabromide |
InChI |
InChI=1S/4BrH.Ge/h4*1H;/q;;;;+4/p-4 |
InChI Key |
IHUQLFDBZZLHET-UHFFFAOYSA-J |
Canonical SMILES |
[Ge+4].[Br-].[Br-].[Br-].[Br-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-{(Z)-1-[(2-{[(4-chlorophenyl)sulfonyl]amino}ethyl)(methyl)amino]ethylidene}-4-methoxybenzenaminium iodide](/img/structure/B12509744.png)


![N-{1-[2-(dicyclohexylphosphanyl)phenyl]ethyl}-2-methylpropane-2-sulfinamide](/img/structure/B12509765.png)
![4,4'-(Benzo[c][1,2,5]thiadiazole-4,7-diylbis(thiophene-5,2-diyl))bis(N,N-diphenylaniline)](/img/structure/B12509773.png)
![4,4'-(Benzo[c][1,2,5]thiadiazole-4,7-diyl)bis(N,N-bis(4-methoxyphenyl)aniline)](/img/structure/B12509776.png)

![(4S,4'S)-2,2'-(Oxydi-2,1-phenylene)bis[4,5-dihydro-4-phenyloxazole]](/img/structure/B12509784.png)

![4-(Dimethylamino)benzo[d]thiazole-2-carbonitrile](/img/structure/B12509800.png)
![[1,2,4]Triazolo[1,5-a]pyridin-6-ylmethanol](/img/structure/B12509805.png)

![Bromo({[5-(ethoxycarbonyl)furan-2-yl]methyl})ZINC](/img/structure/B12509815.png)

